molecular formula C15H18N2O5 B2639226 N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide CAS No. 1219901-63-9

N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide

Numéro de catalogue B2639226
Numéro CAS: 1219901-63-9
Poids moléculaire: 306.318
Clé InChI: IZZDDTOWKSRDMV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound seems to be a derivative of 1-benzo[1,3]dioxol-5-yl-indoles . These compounds have been designed based on literature reports of the activity of indoles against various cancer cell lines .

Applications De Recherche Scientifique

Receptor Occupancy and Drug Development

N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide, and compounds with similar structures, are studied for their interactions with specific receptors in the human brain. For example, 5-Hydroxytryptamine(1A) (5-HT(1A)) receptors, implicated in anxiety and depression, are targeted for drug development. Compounds like DU 125530, structurally related to the chemical of interest, show significant human brain 5-HT(1A) receptor occupancy, suggesting potential applications in treating mood disorders. Such occupancy is well tolerated and exhibits a dose-dependent relationship, highlighting the therapeutic relevance of these compounds in clinical settings (Rabiner et al., 2002).

Novel Receptor Antagonists

The chemical structure of N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide is similar to that of novel receptor antagonists under investigation for the treatment of various conditions. For instance, SB-649868 is an orexin 1 and 2 receptor antagonist, currently under development for insomnia treatment. Such compounds are extensively studied for their metabolic pathways, principal circulating components in plasma, and their principal routes of metabolism (Renzulli et al., 2011).

Imaging Receptor Sites

Compounds structurally similar to N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide are also utilized in imaging studies of receptor sites within the human brain. Ligands like [123I]NNC 13-8241 are evaluated as probes for in vivo imaging of benzodiazepine receptor sites. The slow metabolism, favorable kinetics, and significant uptake in specific brain regions of these compounds suggest their potential as specific and promising ligands for imaging receptor sites in living human brains (Kuikka et al., 1996).

Mécanisme D'action

Similar compounds have shown anticancer activity against various cancer cell lines . They cause cell cycle arrest at the S phase and induce apoptosis in cancer cells .

Orientations Futures

These compounds may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

Propriétés

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[(1-hydroxycyclopentyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5/c18-13(16-8-15(20)5-1-2-6-15)14(19)17-10-3-4-11-12(7-10)22-9-21-11/h3-4,7,20H,1-2,5-6,8-9H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZDDTOWKSRDMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.